molecular formula C26H28N2S B14211304 1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- CAS No. 827015-55-4

1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-

Cat. No.: B14211304
CAS No.: 827015-55-4
M. Wt: 400.6 g/mol
InChI Key: ZCISXCCQUZRVLH-UHFFFAOYSA-N
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Description

1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes an indole core, a piperidine ring, and a thienyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The piperidine and thienyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can modify the piperidine ring, leading to different substituted piperidines.

    Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen and the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine and chlorinating agents are used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, piperidines, and thienyl derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The piperidine and thienyl groups contribute to its binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- is unique due to its combination of an indole core, a piperidine ring, and a thienyl group. This structural complexity contributes to its diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

827015-55-4

Molecular Formula

C26H28N2S

Molecular Weight

400.6 g/mol

IUPAC Name

3-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]-2-thiophen-2-yl-1H-indole

InChI

InChI=1S/C26H28N2S/c1-18-7-5-8-19(2)25(18)20-12-14-28(15-13-20)17-22-21-9-3-4-10-23(21)27-26(22)24-11-6-16-29-24/h3-11,16,20,27H,12-15,17H2,1-2H3

InChI Key

ZCISXCCQUZRVLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=C(NC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

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